1-Ethyl-hexahydro-pyrimidine is a saturated heterocyclic compound characterized by a pyrimidine ring structure. This compound is part of a broader class of chemicals known as hexahydropyrimidines, which have significant relevance in medicinal chemistry due to their diverse biological activities. The core structure consists of a six-membered ring containing two nitrogen atoms, which plays a critical role in its chemical properties and reactivity.
The compound can be synthesized through various organic reactions involving pyrimidine derivatives and amines. It is often studied within the context of drug development and organic synthesis, where its derivatives exhibit potential pharmacological effects.
1-Ethyl-hexahydro-pyrimidine falls under the category of heterocyclic compounds, specifically pyrimidines. Pyrimidines are aromatic compounds with a six-membered ring containing nitrogen atoms at positions 1 and 3. The hexahydro form indicates that the compound has undergone hydrogenation, resulting in a saturated structure.
The synthesis of 1-ethyl-hexahydro-pyrimidine can be achieved through several methods, including:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and catalyst presence. For example, solvent-free conditions have been shown to enhance yields significantly by minimizing side reactions .
1-Ethyl-hexahydro-pyrimidine has a molecular formula of . The structure features:
The compound's molecular weight is approximately 154.21 g/mol, and it exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
1-Ethyl-hexahydro-pyrimidine can participate in various chemical reactions:
The reactivity of 1-ethyl-hexahydro-pyrimidine is influenced by the electron-donating properties of the ethyl group, which can stabilize intermediates during nucleophilic attacks .
The mechanism of action for reactions involving 1-ethyl-hexahydro-pyrimidine typically includes:
Relevant data on these properties can be obtained through experimental studies involving spectroscopic analysis .
1-Ethyl-hexahydro-pyrimidine and its derivatives are primarily used in:
The pyrimidine ring, a six-membered heterocycle with nitrogen atoms at positions 1 and 3, has been a cornerstone of medicinal chemistry since its isolation from uric acid by Brugnatelli in 1818 [1] [2]. Early 20th-century research established pyrimidines as fundamental components of nucleic acids (cytosine, thymine, uracil) and essential biomolecules like thiamine (vitamin B₁) [2] [8]. The 1950s marked a transformative era with the development of 5-fluorouracil, a pyrimidine antimetabolite that remains a first-line chemotherapeutic agent. This innovation demonstrated the scaffold’s capacity for rational drug design, leveraging the ring’s electronic properties for targeted bioactivity [5]. Subsequent decades witnessed diversification into antimicrobials (e.g., trimethoprim and sulfadiazine), antivirals (e.g., zidovudine), and antihypertensives (e.g., minoxidil), collectively underscoring the pyrimidine nucleus as a "privileged scaffold" in pharmacotherapy [2] [10].
Table 1: Key Milestones in Pyrimidine-Based Drug Development
Year | Discovery/Compound | Therapeutic Area | Significance |
---|---|---|---|
1818 | Isolation from uric acid | N/A | First identification of pyrimidine derivatives |
1957 | 5-Fluorouracil | Anticancer | Pioneering antimetabolite chemotherapy |
1968 | Trimethoprim | Antibacterial | Selective bacterial dihydrofolate reductase inhibition |
1987 | Zidovudine | Antiviral | First FDA-approved anti-HIV agent |
2000s | Iclaprim | Antibacterial | Activity against methicillin-resistant Staphylococcus aureus |
The hexahydropyrimidine motif emerged as a distinct pharmacophoric element through saturation of the pyrimidine ring. This modification imparts enhanced conformational flexibility, altered pKa profiles, and improved bioavailability compared to aromatic counterparts, enabling novel interactions with biological targets [4] [8].
The hexahydropyrimidine core exhibits unique physicochemical properties critical for drug design:
Table 2: Comparative Properties of Pyrimidine vs. Hexahydropyrimidine Cores
Property | Pyrimidine | Hexahydropyrimidine | Pharmacological Impact |
---|---|---|---|
Aromaticity | Aromatic | Non-aromatic | Reduced cytotoxicity; improved metabolic stability |
Ring Geometry | Planar | Non-planar (chair/boat) | Enhanced selectivity for conformational-sensitive targets |
pKa (N1) | 1.3 | ~11.5 | Improved water solubility via salt formation |
Hydrogen-Bonding Capacity | Moderate (acceptors only) | High (donors and acceptors) | Broader target engagement profile |
Metabolic Oxidation | High susceptibility | Low susceptibility | Reduced CYP450-mediated deactivation |
Functionally, hexahydropyrimidines serve as:
The 1-ethyl substitution on hexahydropyrimidine introduces strategic advantages in molecular recognition and pharmacokinetics:
In pharmacophore design, 1-ethyl-hexahydro-pyrimidine acts as:
Table 3: Target-Specific Applications of 1-Ethyl-Hexahydro-Pyrimidine Derivatives
Target Class | Hybrid Structure | Biological Activity | Mechanism |
---|---|---|---|
Kinases (EGFR/CDK2) | Pyrrolo[3,2-d]pyrimidine | IC₅₀: 0.009–0.011 µM (HCT116) | ATP-competitive inhibition; S-phase cell cycle arrest |
Dihydrofolate Reductase | Pyrimidine-sulfonamide | MIC: 0.25 µg/mL (MRSA) | Blockade of tetrahydrofolate synthesis |
Monocarboxylate Transporters | Pyrimido[1,2-a]pyrimidine | IC₅₀: 3.8 µM (MCT1) | Allosteric inhibition of lactate transport |
Glycogen Synthase Kinase-3α | Pyrrolo[3,2-e][1,4]diazepine | 87% inhibition at 1 µM | Competitive ATP binding |
The evolution from planar pyrimidines to saturated 1-ethyl derivatives exemplifies structure-enabled drug discovery, combining historical insights with modern computational and synthetic methodologies to address emerging therapeutic challenges [4] [6] [9].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0